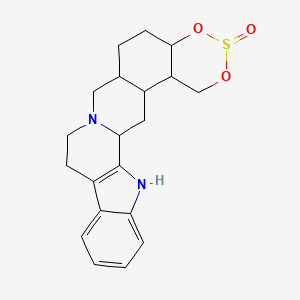
Yohimbyl alcohol cyclic sulfite ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yohimbyl alcohol cyclic sulfite ester is a specialized organosulfur compound. It is a derivative of yohimbyl alcohol, which is known for its biological activity, particularly in the context of alpha-2 adrenergic receptor antagonism. The cyclic sulfite ester functional group introduces unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of yohimbyl alcohol cyclic sulfite ester typically involves the reaction of yohimbyl alcohol with sulfur trioxide or a sulfur trioxide equivalent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfite ester. Common solvents used include dichloromethane or chloroform. The reaction may require a catalyst, such as pyridine, to facilitate the formation of the cyclic sulfite ester.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Yohimbyl alcohol cyclic sulfite ester can undergo various chemical reactions, including:
Oxidation: The sulfite ester can be oxidized to a sulfate ester using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfite ester can yield the corresponding thiol or sulfide, depending on the reducing agent used.
Substitution: The cyclic sulfite ester can undergo nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate esters.
Reduction: Thiols, sulfides.
Substitution: Various substituted yohimbyl derivatives.
Applications De Recherche Scientifique
Yohimbyl alcohol cyclic sulfite ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of yohimbyl alcohol cyclic sulfite ester involves its interaction with molecular targets such as enzymes and receptors. The cyclic sulfite ester group can undergo hydrolysis to release yohimbyl alcohol, which then exerts its biological effects by antagonizing alpha-2 adrenergic receptors. This leads to increased release of norepinephrine and enhanced sympathetic nervous system activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yohimbine: A well-known alpha-2 adrenergic receptor antagonist.
Yohimbyl alcohol: The parent compound of yohimbyl alcohol cyclic sulfite ester.
Cyclic sulfate esters: Similar in structure but with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclic sulfite ester group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
439-64-5 |
|---|---|
Formule moléculaire |
C20H24N2O3S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
6,8-dioxa-7λ4-thia-14,24-diazahexacyclo[12.11.0.03,12.04,9.017,25.018,23]pentacosa-17(25),18,20,22-tetraene 7-oxide |
InChI |
InChI=1S/C20H24N2O3S/c23-26-24-11-16-15-9-18-20-14(13-3-1-2-4-17(13)21-20)7-8-22(18)10-12(15)5-6-19(16)25-26/h1-4,12,15-16,18-19,21H,5-11H2 |
Clé InChI |
LQYRZOSVKDSOFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(COS(=O)O2)C3C1CN4CCC5=C(C4C3)NC6=CC=CC=C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
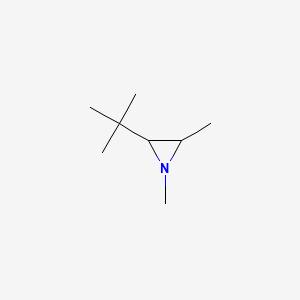
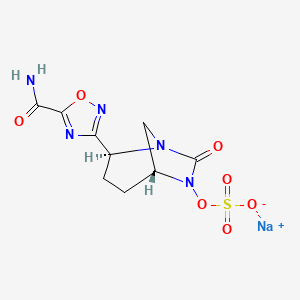
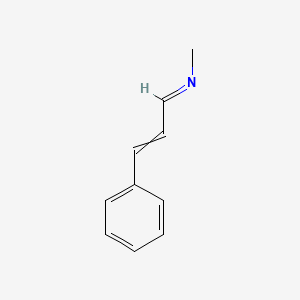

![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
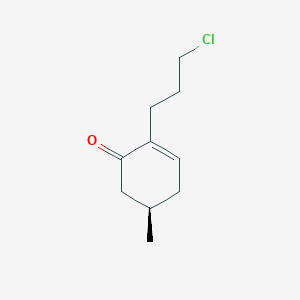
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)

